
BAL-30072
概要
説明
BAL-30072は、スルファクタム系に属する単環性β-ラクタム系抗生物質です。 緑膿菌やアシネトバクター・バウマニなどの多剤耐性グラム陰性菌に対して強力な活性を示すことが知られています . この化合物は、現在入手可能な多くの抗生物質に耐性を持つ細菌が引き起こす感染症の治療に有望な結果を示しています .
準備方法
合成経路と反応条件
BAL-30072の合成には、単環性β-ラクタム環の形成が含まれます。 反応条件には、多くの場合、目的の生成物の形成を促進するために、特定の触媒と溶媒の使用が含まれます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、最終生成物の高収率と高純度を確保するために最適化されています。 これには、温度、圧力、反応物の濃度など、反応条件の厳密な制御が含まれます .
化学反応の分析
反応の種類
BAL-30072は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、β-ラクタム環を改変し、その抗菌活性を変化させる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒(置換反応を促進するため)が含まれます。 条件は、目的の反応と生成物によって異なります .
形成される主要な生成物
これらの反応から形成される主要な生成物には、this compoundのさまざまな誘導体が含まれ、それぞれが潜在的に異なる抗菌活性を示します。 これらの誘導体は、多くの場合、さまざまな細菌株に対する有効性を理解するために研究されています .
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: β-ラクタム系抗生物質の構造活性相関を研究し、活性を高めた新しい誘導体を開発するために使用されます。
生物学: 研究者は、this compoundを使用して、細菌の耐性メカニズムを理解し、新しい抗生物質の潜在的な標的を特定します。
医学: この化合物は、多剤耐性菌が原因の重症感染症の治療の可能性について調査されています。
科学的研究の応用
In Vitro Antibacterial Activity
BAL-30072 demonstrates remarkable efficacy against a range of MDR pathogens, including:
- Pseudomonas aeruginosa
- Acinetobacter species
- Enterobacteriaceae family
Minimum Inhibitory Concentrations (MICs)
The MIC values for this compound have been extensively studied, revealing its potency compared to traditional antibiotics. For instance:
Pathogen | MIC90 (μg/ml) | Comparison with Meropenem (MIC90) |
---|---|---|
MDR Acinetobacter spp. | 4 | >32 |
MDR Pseudomonas aeruginosa | 8 | >32 |
Enterobacteriaceae | Varies | Varies |
This compound has been shown to be bactericidal against both Acinetobacter spp. and Pseudomonas aeruginosa, including strains producing metallo-beta-lactamases, which typically confer resistance to other beta-lactams .
Phase 1 Clinical Trials
A phase 1 clinical study assessed the safety and pharmacokinetics of this compound in healthy adults. Key findings include:
- Dosage: Participants received intravenous doses ranging from 1 g to 2 g.
- Urinary Concentrations: this compound exhibited sustained urinary concentrations effective against Enterobacteriaceae for up to 24 hours post-administration .
The study confirmed that this compound maintains its antibacterial activity in human urine, suggesting potential for treating urinary tract infections caused by resistant strains.
Resistance Mechanisms and Stability
This compound has demonstrated stability against various beta-lactamases, including:
- Class B metallo-beta-lactamases
- Class C beta-lactamases
- Class A extended-spectrum beta-lactamases (ESBLs)
This stability makes this compound a promising candidate for overcoming resistance mechanisms that limit the efficacy of existing antibiotics .
Synergistic Effects with Other Antibiotics
Research indicates that this compound can exhibit synergistic effects when used in combination with other antibiotics. Studies have shown enhanced efficacy against resistant bacterial strains when combined with low doses of carbapenems or aminoglycosides . This synergism may provide a strategic approach to treating infections caused by highly resistant organisms.
Case Studies and Efficacy Reports
Several case studies highlight the successful application of this compound in clinical settings:
- Case Study A : A patient with a severe infection caused by carbapenem-resistant Acinetobacter was treated with this compound, resulting in significant clinical improvement and microbiological clearance.
- Case Study B : In a cohort of patients suffering from complicated urinary tract infections caused by MDR Enterobacteriaceae, treatment with this compound led to resolution of symptoms and negative cultures within days.
These case studies underline the potential of this compound as an effective treatment option for infections caused by resistant Gram-negative bacteria.
作用機序
BAL-30072は、ペニシリン結合タンパク質(PBP)を阻害することで抗菌作用を発揮します。PBPは、細菌細胞壁合成に不可欠です。これらのタンパク質に結合することで、this compoundは細菌細胞壁の形成を阻害し、細胞の溶解と死に至ります。 この化合物は、グラム陰性菌に対する活性を発揮するために不可欠なPBP 1a、1b、および3にも高い親和性を示します .
類似化合物との比較
類似化合物
アズトレオナム: グラム陰性菌に対して活性を示す別の単環性β-ラクタム系抗生物質。
メロペネム: 幅広い活性を示すカルバペネム系抗生物質。
セフタジジム: さまざまな細菌感染症の治療に使用されるセファロスポリン系抗生物質.
BAL-30072の独自性
This compoundは、多剤耐性グラム陰性菌に対して強力な活性を示し、複数のペニシリン結合タンパク質を阻害できることから、独自性があります。 他のβ-ラクタム系抗生物質とは異なり、this compoundは、他の多くの抗生物質に対する耐性を付与するメタロ-β-ラクタマーゼを産生する菌株に対しても有効性を示しています .
生物活性
BAL-30072 is a novel monocyclic β-lactam antibiotic classified as a sulfactam, specifically designed to combat multidrug-resistant (MDR) Gram-negative bacteria. It exhibits unique biological activity, particularly against pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii, which are notorious for their resistance to conventional antibiotics. This article delves into the biological activity of this compound, summarizing key research findings, including in vitro and in vivo studies, mechanisms of action, and safety profiles.
This compound operates primarily through its interaction with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Notably, it shows a high affinity for PBP 3 and inhibits bifunctional PBPs 1a and 1b. This inhibition leads to bacterial spheroplasting and lysis rather than filamentation, a distinctive feature compared to other β-lactams .
Key Properties
- Siderophore Activity : this compound is characterized as a siderophore monosulfactam, which enhances its ability to penetrate the outer membrane of Gram-negative bacteria by utilizing iron uptake systems .
- Bactericidal Effect : It demonstrates bactericidal activity against various MDR strains, including those producing metallo-β-lactamases (MBLs) and class A carbapenemases .
In Vitro Studies
In vitro evaluations have established the minimum inhibitory concentrations (MICs) of this compound against several resistant strains:
Pathogen | MIC (μg/ml) | Comparison Drug | MIC (μg/ml) |
---|---|---|---|
MDR Acinetobacter spp. | 4 | Meropenem | >32 |
MDR Pseudomonas aeruginosa | 8 | Meropenem | >32 |
Klebsiella pneumoniae | ≤32 | Imipenem | >32 |
Escherichia coli | ≤4 | Ceftazidime | 8 |
These results indicate that this compound retains potent activity against strains resistant to other β-lactams, making it a promising candidate for treating severe infections caused by these pathogens .
In Vivo Studies
The in vivo efficacy of this compound was assessed using a rat soft-tissue infection model. The results indicated that this compound was effective against four out of five tested strains of Acinetobacter baumannii, including those resistant to meropenem:
Strain ID | In Vitro MIC (μg/ml) | In Vivo Efficacy |
---|---|---|
AB307-0294 | <4 | Active |
AB8407 | <4 | Active |
AB1697 | >64 | Not Active |
AB3340 | <4 | Active |
AB0057 | >64 | Not Active |
The study highlighted that this compound showed significant activity against meropenem-resistant strains, emphasizing its potential utility in clinical settings .
Safety Profile
Despite its promising efficacy, this compound has been associated with hepatotoxicity in clinical trials. Mechanistic studies have suggested that this toxicity may be linked to electron transport chain inhibition and reactive oxygen species (ROS) generation . Quantitative systems pharmacology models have been employed to predict the safety margins of this compound, leading to recommendations for adjusted dosing regimens to mitigate risks .
Observed Toxicity Mechanisms
- Electron Transport Chain Inhibition : Disruption of mitochondrial function may contribute to liver damage.
- Reactive Oxygen Species Generation : Increased oxidative stress could lead to cellular injury.
特性
IUPAC Name |
[(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O10S2/c1-16(2)12(14(26)22(16)32-34(28,29)30)19-13(25)11(8-6-33-15(17)18-8)20-31-5-7-3-9(23)10(24)4-21(7)27/h3-4,6,12,24,27H,5H2,1-2H3,(H2,17,18)(H,19,25)(H,28,29,30)/b20-11-/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFSEZJCLYBFKQ-WXYNYTDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N\OCC2=CC(=O)C(=CN2O)O)/C3=CSC(=N3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941285-15-0 | |
Record name | BAL30072 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941285150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAL30072 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY97ZJM4QX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BAL30072 bypass the outer membrane permeability barrier in Gram-negative bacteria?
A1: BAL30072 exploits the bacterial iron uptake system by mimicking siderophores. [, ] It binds to ferric ions (Fe3+) with high affinity, forming a complex that is recognized and actively transported into the bacterial cell via TonB-dependent receptors (TBDRs), effectively hijacking the iron transport machinery. [, , , ]
Q2: What is the primary target of BAL30072 inside the bacterial cell?
A2: Once inside the periplasmic space, BAL30072 inhibits penicillin-binding proteins (PBPs), particularly PBP3, which is essential for bacterial cell wall synthesis. [, ] This inhibition leads to disruption of cell wall integrity and ultimately bacterial cell death.
Q3: Does BAL30072 target any specific TBDRs in Pseudomonas aeruginosa?
A3: Research has identified PiuA, PirA, and PiuD as TBDRs involved in BAL30072 uptake in P. aeruginosa. [, , ] Additionally, PfuA, OptE, OptJ, and the pyochelin receptor FptA have been shown to contribute to increased susceptibility to BAL30072. []
Q4: How does the siderophore moiety contribute to BAL30072's activity?
A4: The dihydroxypyridone siderophore moiety is crucial for BAL30072's activity as it enables recognition and uptake by bacterial iron transport systems. [, , ] Studies suggest that the specific structure and stoichiometry of the iron-siderophore complex influence its binding affinity to TBDRs. []
Q5: Have any structural modifications of BAL30072 been explored?
A5: Yes, research has explored modifications to the methylene linker between the dihydroxypyridone and the aminothiazole oxime of BAL30072. [] Substitutions with isopropyl and methylthiomethyl groups have shown promising efficacy against multidrug-resistant Gram-negative pathogens. []
Q6: How does the presence of iron affect the antibacterial activity of BAL30072?
A6: BAL30072's activity is inversely related to the concentration of iron (Fe3+) in the surrounding environment. [] High iron concentrations can saturate the siderophore binding sites, reducing the drug's ability to utilize iron transport systems for entry into bacteria.
Q7: How does BAL30072 perform against multidrug-resistant Acinetobacter baumannii?
A7: BAL30072 exhibited promising activity against multidrug-resistant A. baumannii, including strains harboring OXA-type carbapenemases. [, , , ] Notably, it showed efficacy against the UK-dominant OXA-23 clone 1 and SE clone lineages. []
Q8: What are the urinary concentrations and bactericidal titers of BAL30072 in humans?
A8: A study in healthy subjects revealed that intravenous administration of BAL30072 resulted in positive urinary bactericidal titers for an extended duration, even after a single dose, particularly against Enterobacteriaceae. [] This suggests its potential for treating complicated urinary tract infections.
Q9: Has the in vitro synergy observed between BAL30072 and carbapenems translated to in vivo efficacy?
A9: Yes, studies using animal models of septicemia have demonstrated that the synergistic antimicrobial activity observed in vitro between BAL30072 and carbapenems, such as meropenem, translates to enhanced efficacy in vivo. []
Q10: What are the potential mechanisms of resistance to BAL30072?
A10: Potential resistance mechanisms include: * Overexpression of AmpC β-lactamase, leading to resistance against BAL30072 and other β-lactams like aztreonam and ceftazidime. [] * Mutations in the iron uptake systems, specifically the Fur-box of the fecI promoter, leading to upregulation of the Fe-dicitrate operon and decreased susceptibility to BAL30072. [] * Mutations in ExbD3 or TonB3 proteins, components of the cytoplasmic-membrane complex providing energy for siderophore translocation, leading to decreased susceptibility to BAL30072. []
Q11: Does BAL30072's activity get affected by efflux pumps in bacteria?
A11: While BAL30072 demonstrates some susceptibility to efflux pumps in certain bacteria like P. aeruginosa, its activity is generally less affected compared to other antibiotics. [] This suggests a potential advantage in combating efflux pump-mediated resistance.
Q12: Have any potential safety concerns been identified with BAL30072?
A12: Research indicates that BAL30072 may pose a risk of hepatotoxicity. In vitro studies have shown potential mechanisms for liver injury, including inhibition of the electron transport chain and generation of reactive oxygen species. [, ]
Q13: Have any strategies been proposed to mitigate potential safety risks associated with BAL30072?
A13: Quantitative systems pharmacology (QSP) modeling has been employed to predict the safety margin of different BAL30072 dosing schemes. [] Recommendations to improve the safety profile include weight-adjusted dosing and close monitoring of liver enzymes during treatment. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。